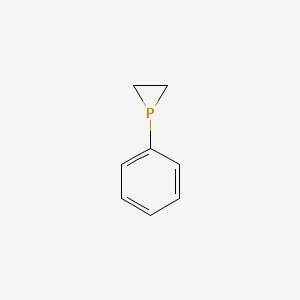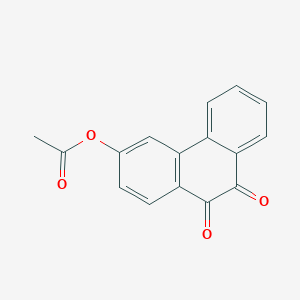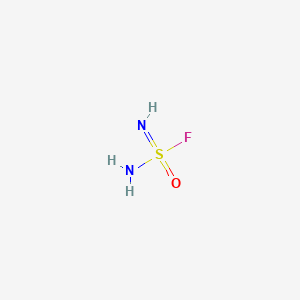
Sulfuramidimidic fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuramidimidic fluoride is a compound that belongs to the class of sulfur (VI) fluorides. These compounds are characterized by the presence of a sulfur atom bonded to a fluorine atom, along with other substituents. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfuramidimidic fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonamides with fluorinating agents. For example, the reaction of sulfonamides with Pyry-BF4 and MgCl2 can produce sulfonyl fluorides, which can then be converted to this compound . Another method involves the use of thionyl fluoride or Xtalfluor-E® to convert sulfonic acids or their salts into sulfonyl fluorides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient reaction conditions. The use of transition-metal-free one-pot methods has been demonstrated to be effective for the preparation of sulfonyl fluorides from sulfonates or sulfonic acids . These methods offer high efficiency and compatibility under mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfuramidimidic fluoride undergoes various types of chemical reactions, including substitution, oxidation, and reduction. One notable reaction is the sulfur (VI) fluoride exchange (SuFEx) reaction, where the S(VI)–F bonds are exchanged with incoming nucleophiles to yield stable S(VI)–O and S(VI)–N linked products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Grignard reagents, which can react with sulfonimidoyl fluorides to produce enantioenriched sulfoximines . The reaction conditions often involve mild temperatures and the presence of specific catalysts or nucleophiles to facilitate the desired transformations.
Major Products: The major products formed from the reactions of this compound include sulfoximines, sulfonimidamides, and other sulfur (VI) derivatives. These products are valuable in various applications, including drug discovery and chemical biology.
Applications De Recherche Scientifique
Sulfuramidimidic fluoride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various chemical transformations . In biology and medicine, this compound is employed as a tool to investigate protein-biomolecule interactions and to develop new therapeutic agents . Its unique reactivity and stability make it a valuable compound in these fields.
Mécanisme D'action
The mechanism of action of sulfuramidimidic fluoride involves the formation of stable covalent linkages with target molecules through the SuFEx reaction. This process allows the compound to interact with specific molecular targets, such as proteins, and to exert its effects by modifying their structure and function . The molecular targets and pathways involved in these interactions are often related to the biological activity of the compound, such as its ability to inhibit enzymes or modulate protein-protein interactions.
Comparaison Avec Des Composés Similaires
Sulfuramidimidic fluoride can be compared with other similar compounds, such as sulfonimidates, sulfonyl fluorides, and sulfoximines. These compounds share similar structural features and chemical properties but differ in their reactivity and applications . For example, sulfonimidates are used as precursors for polymers and drug candidates, while sulfonyl fluorides are employed as activity-based probes in chemical biology . Sulfoximines, on the other hand, are valuable in medicinal chemistry due to their unique chiral properties and potential as drug candidates .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes
Propriétés
Numéro CAS |
25278-01-7 |
|---|---|
Formule moléculaire |
FH3N2OS |
Poids moléculaire |
98.10 g/mol |
InChI |
InChI=1S/FH3N2OS/c1-5(2,3)4/h(H3,2,3,4) |
Clé InChI |
BYIAHUQSQADMPW-UHFFFAOYSA-N |
SMILES canonique |
NS(=N)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


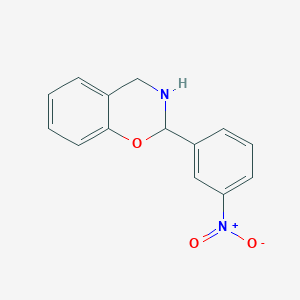
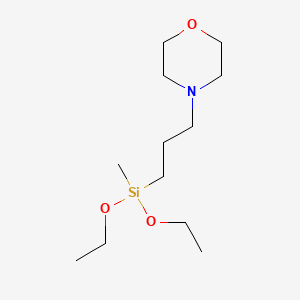
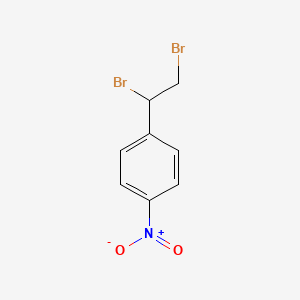
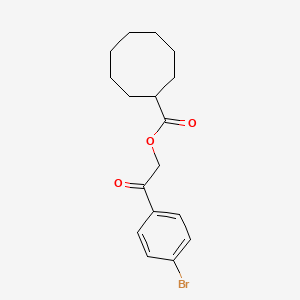
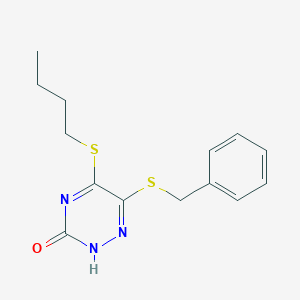
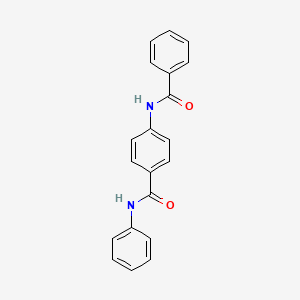
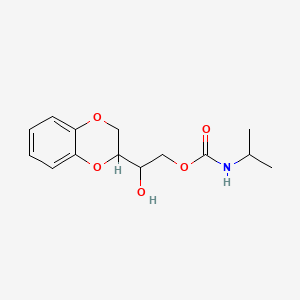
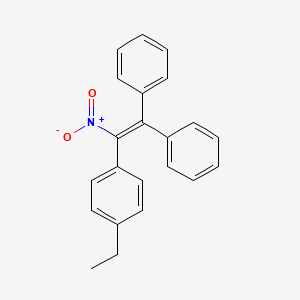
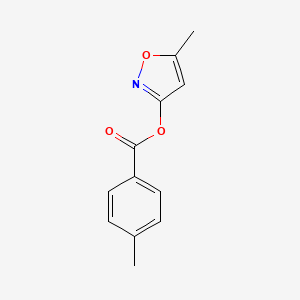
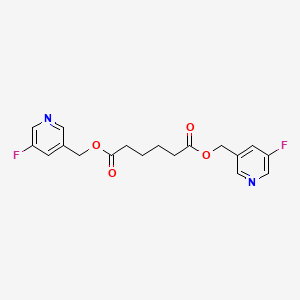
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
